molecular formula C15H12N2 B8287808 4-(Pyridin-4-yl)naphth-1-ylamine

4-(Pyridin-4-yl)naphth-1-ylamine

Cat. No.: B8287808
M. Wt: 220.27 g/mol
InChI Key: DDXAGRCTJKBGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-yl)naphth-1-ylamine is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-pyridin-4-ylnaphthalen-1-amine

InChI

InChI=1S/C15H12N2/c16-15-6-5-12(11-7-9-17-10-8-11)13-3-1-2-4-14(13)15/h1-10H,16H2

InChI Key

DDXAGRCTJKBGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred suspension of 4-bromonaphth-1-ylamine (10 g, 45 mnmole) in 1,2-dimethoxyethane (400 ml) and water (100 ml) containing sodium carbonate (14 g) was flushed with argon for 0.3h. Tetrakis (triphenylphosphine)palladium (0) (2.75 g, 2.4 mmole) was added followed by 4-pyridylboronic acid (5.7 g, 46 mmole) and the mixture heated at reflux for 5 h. The mixture was concentrated in vacuo to a brown slurry and partitioned between dichloromethane and water. The aqueous was further extracted with dichloromethane and the combined organics dried (Na2SO4) and concentrated in vacuo to a brown solid (13.2 g). Purification of the solid by flash chromatography eluting with ethyl acetate afforded the title compound as a yellow crystalline solid (7.8 g, 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
Tetrakis (triphenylphosphine)palladium (0)
Quantity
2.75 g
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

A stirred suspension of 4-bromonaphth-1-ylamine (10 g, 45 mmole) in 1,2-dimethoxyethane (400 ml) and water (100 ml) containing sodium carbonate (14 g) was flushed with argon for 0.3 hours. Tetrakis(triphenylphosphine) palladium (0) (2.75 g, 2.4 mmole) was added followed by pyridin-4-ylboronic acid (5.7 g, 46 mmole) and the mixture heated at reflux for 5 hours. The mixture was concentrated in vacuo to a brown slurry and partitioned between dichloromethane and water. The aqueous was further extracted with dichloromethane and the combined organics dried (Na2SO4) and concentrated in vacuo to a brown solid (13.2 g). Purification of the solid by flash chromatography eluting with ethyl acetate afforded the title compound as a yellow crystalline solid (7.8 g, 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
2.75 g
Type
catalyst
Reaction Step Four
Yield
78%

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